4-[(Pyridin-2-yl)methyl]piperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-2-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11(4-7-12-8-5-11)9-10-3-1-2-6-13-10/h1-3,6,12,14H,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUHUVGWIFPFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Pyridin 2 Yl Methyl Piperidin 4 Ol
Retrosynthetic Analysis of the 4-[(Pyridin-2-yl)methyl]piperidin-4-ol Framework
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections.
Strategic Disconnections and Identification of Key Precursors
The molecular architecture of this compound offers several logical points for retrosynthetic disconnection. The most prominent of these is the carbon-carbon bond between the piperidine (B6355638) ring and the pyridinylmethyl moiety.
Disconnection 1: C4-Methylene Bond
This disconnection is arguably the most straightforward, breaking the bond between the C4 position of the piperidine ring and the methylene (B1212753) bridge. This approach simplifies the molecule into two key precursors: a piperidine-based electrophile and a pyridine-based nucleophile.
Precursor A (Piperidine Moiety): An N-protected 4-piperidone (B1582916), such as N-Boc-4-piperidone , is an ideal electrophilic precursor. The Boc (tert-butoxycarbonyl) group serves as a robust protecting group for the piperidine nitrogen, preventing unwanted side reactions and allowing for controlled functionalization. N-Boc-4-piperidone is a commercially available and widely used intermediate in pharmaceutical synthesis. wikipedia.orgdtic.mil
Precursor B (Pyridine Moiety): The nucleophilic component can be derived from 2-methylpyridine (B31789) (α-picoline). Treatment of α-picoline with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), generates the corresponding 2-picolyl anion . This carbanion is a potent nucleophile capable of attacking the carbonyl group of N-Boc-4-piperidone.
An alternative to the highly reactive picolyl anion is the use of a corresponding organometallic reagent, such as a 2-pyridylmethyl Grignard reagent (e.g., 2-(chloromethyl)pyridine (B1213738) treated with magnesium) or an organozinc reagent. These reagents offer a milder and often more selective approach to the desired carbon-carbon bond formation. whiterose.ac.uk
Convergent versus Linear Synthetic Strategies for Piperidine and Pyridine (B92270) Moieties
The assembly of the this compound framework can be approached through either a convergent or a linear synthetic strategy.
Development and Optimization of Synthetic Routes to this compound
The development of a robust synthetic route requires careful consideration of reaction conditions, protecting group strategies, and purification methods to maximize yield and purity.
Multi-Step Approaches via Alkylation and Cyclization Reactions
A common and reliable method for constructing the piperidine ring is through cyclization reactions. One such approach involves a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. sciencemadness.orgdtic.mil
A plausible multi-step synthesis could involve:
Alkylation: Reaction of a primary amine with two equivalents of an acrylate (B77674) ester to form a diester-amine.
Cyclization: Intramolecular Dieckmann condensation of the diester-amine using a strong base (e.g., sodium ethoxide) to yield a protected 4-piperidone derivative.
Alkylation with Pyridylmethyl Halide: The resulting piperidone can then be subjected to alkylation with a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine, in the presence of a base. chemicalforums.com
Reduction and Deprotection: Subsequent reduction of the carbonyl group and removal of the N-protecting group would yield the final product.
Utilization of Organometallic Reagents in Carbon-Carbon Bond Formation
Organometallic reagents are indispensable tools for the formation of carbon-carbon bonds. The addition of a pyridinylmethyl organometallic reagent to a protected 4-piperidone is a highly effective strategy.
A typical reaction sequence would be:
Formation of the Organometallic Reagent: A 2-picolyl halide (e.g., 2-(chloromethyl)pyridine) can be converted into its corresponding Grignard reagent by treatment with magnesium turnings in an ethereal solvent like THF. Alternatively, deprotonation of 2-methylpyridine with a strong base like n-BuLi at low temperatures (-78 °C) generates the 2-picolyl lithium species. rsc.org
Addition to Piperidone: The freshly prepared organometallic reagent is then added to a solution of an N-protected 4-piperidone (e.g., N-Boc-4-piperidone). The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions.
Work-up and Deprotection: The reaction is quenched with an aqueous solution (e.g., ammonium (B1175870) chloride), and the resulting N-protected this compound is isolated. The protecting group can then be removed under appropriate conditions (e.g., trifluoroacetic acid or HCl in dioxane for a Boc group) to afford the final product. dtic.mil
| Reagent 1 | Reagent 2 | Key Transformation | Product |
| 2-Picolyl Lithium | N-Boc-4-piperidone | Nucleophilic addition | N-Boc-4-[(pyridin-2-yl)methyl]piperidin-4-ol |
| 2-Pyridylmethylmagnesium Chloride | N-Boc-4-piperidone | Grignard reaction | N-Boc-4-[(pyridin-2-yl)methyl]piperidin-4-ol |
Heterocyclic Annulation and Ring-Closing Methodologies
Heterocyclic annulation refers to the formation of a new ring onto an existing one. In the context of synthesizing this compound, this could involve constructing the piperidine ring onto a pre-functionalized pyridine precursor.
One advanced method is ring-closing metathesis (RCM) , which has become a powerful tool for the synthesis of cyclic compounds, including nitrogen heterocycles. nih.gov A hypothetical RCM approach could involve:
Preparation of a Diene Precursor: A diene containing a nitrogen atom and the pyridinylmethyl group at the appropriate position would need to be synthesized.
Ring-Closing Metathesis: Treatment of the diene with a ruthenium-based catalyst, such as a Grubbs' catalyst, would induce the RCM reaction to form an unsaturated piperidine ring.
Post-Metathesis Modification: The resulting double bond within the piperidine ring could then be reduced (e.g., via catalytic hydrogenation), and the hydroxyl group could be introduced through various methods to yield the final target molecule.
Another approach involves the intramolecular cyclization of amino alcohols . For instance, a linear amino alcohol containing a pendant pyridinylmethyl group could be cyclized to form the piperidine ring. This can often be achieved by converting the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by intramolecular nucleophilic substitution by the amine. organic-chemistry.org
| Starting Material Type | Key Reaction | Intermediate/Product |
| Acyclic diene with pyridine moiety | Ring-Closing Metathesis (RCM) | Dihydropyridine derivative |
| Linear amino alcohol with pyridine moiety | Intramolecular Cyclization | Piperidine derivative |
Stereoselective Synthesis of Enantiopure this compound Analogues
The synthesis of enantiomerically pure piperidine derivatives is of paramount importance due to the distinct pharmacological profiles often exhibited by different stereoisomers. The chiral center at the C4 position of 4-hydroxypiperidine (B117109) analogues necessitates precise control during synthesis. Advanced methods for achieving this include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.
Asymmetric Catalysis in Chiral Center Construction
Asymmetric catalysis provides an efficient route to chiral piperidines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A primary strategy involves the asymmetric hydrogenation of pyridine or its derivatives. nih.gov Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, have proven effective in the stereoselective reduction of the pyridine ring to a piperidine ring. nih.govorganic-chemistry.org
For instance, ruthenium(II) complexes have been successfully employed in the asymmetric hydrogenation of pyridinium (B92312) salts, leading to the formation of chiral piperidines with high enantioselectivity. nih.gov Another powerful approach is the copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters. This method allows for the direct synthesis of 2,3-cis-disubstituted piperidines, which are key intermediates for various biologically active compounds, achieving high yields and excellent enantioselectivities (e.g., up to 96% ee). nih.gov These catalytic systems offer direct access to the core piperidine scaffold with the desired stereochemistry, which can then be further functionalized to yield specific analogues.
Table 1: Asymmetric Catalytic Systems for Chiral Piperidine Synthesis
| Catalyst System | Substrate Type | Transformation | Key Advantages | Reference |
|---|---|---|---|---|
| Copper/(S,S)-Ph-BPE | Hydroxylamine Esters | Asymmetric Cyclizative Aminoboration | High enantioselectivity (up to 96% ee) for 2,3-cis-disubstituted piperidines. | nih.gov |
| Ruthenium(II) Complexes | Pyridinium Salts | Asymmetric Hydrogenation | Complete conversion of enamine to the desired piperidine. | nih.gov |
| Palladium(II)/Chiral Ligand | Alkenylcarbamates | Aza-Heck Cyclization | Redox-neutral conditions, allowing for further one-pot reactions. | nih.gov |
| Iridium(III)/Hydrogen Transfer | Diols and Amines | Stereoselective Synthesis via C-N Bond Formation | Use of water as a solvent prevents racemization of enantiopure substrates. | nih.gov |
Chiral Auxiliary-Mediated Transformations for Enantiocontrol
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed and can often be recycled. This method is a robust and reliable way to control stereochemistry in the synthesis of complex molecules.
For the synthesis of chiral piperidine analogues, carbohydrate-based auxiliaries have been used effectively. researchgate.net For example, 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine can be used as a chiral auxiliary to facilitate a domino Mannich–Michael reaction. researchgate.net This approach allows for the highly diastereoselective synthesis of N-arabinosyl dehydropiperidinones, which are versatile intermediates that can be converted into various cis- and trans-substituted piperidinones. researchgate.net Oxazolidinone derivatives are another widely used class of chiral auxiliaries that can be employed in asymmetric alkylation or aldol (B89426) reactions to construct the desired stereocenters before the formation of the piperidine ring.
The general workflow for this methodology involves:
Covalent attachment of the chiral auxiliary to an achiral substrate.
A diastereoselective reaction that creates one or more new stereocenters, with the stereochemistry directed by the auxiliary.
Removal of the auxiliary to yield the enantiomerically enriched product.
Chemoenzymatic Synthesis and Biocatalysis Approaches
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. researchgate.net Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, are particularly powerful for synthesizing complex chiral molecules like piperidine alkaloids. nih.govresearchgate.net
A notable approach is the kinetic resolution of racemic intermediates. For instance, a racemic 4-hydroxytetrahydropyridine derivative, a close analogue to the core of the target molecule, can be resolved using lipases. Enzymes like immobilized lipase (B570770) from Candida antarctica (Novozym 435) can selectively acylate one enantiomer, allowing for the separation of the acylated R-enantiomer from the unreacted S-alcohol, both with high enantiomeric excess (>94% ee). researchgate.net
More advanced strategies involve enzymatic cascades. A one-pot cascade using an amine oxidase and an ene-imine reductase can achieve the asymmetric dearomatization of activated pyridines to produce highly stereo-enriched 3- and 3,4-substituted piperidines. nih.gov Similarly, combining biocatalytic C-H oxidation with radical cross-coupling reactions streamlines the production of complex, three-dimensional piperidine derivatives from simple precursors. chemistryviews.org Enzymes such as transaminases and ketoreductases are also employed in cascades to generate chiral piperidines from keto acids or aldehydes in a single pot with high conversion and stereoselectivity. researchgate.netnih.gov
Table 2: Biocatalytic Approaches for Chiral Piperidine Analogue Synthesis
| Enzyme(s) | Substrate Type | Transformation | Key Advantages | Reference |
|---|---|---|---|---|
| Lipase (e.g., Novozym 435) | Racemic 4-hydroxytetrahydropyridine | Kinetic Resolution via Esterification | Provides both enantiomers with high optical purity. | researchgate.net |
| Amine Oxidase / Ene-Imine Reductase | N-substituted tetrahydropyridines | Stereoselective Dearomatization Cascade | Versatile and highly efficient for various stereo-enriched piperidines. | nih.gov |
| Transaminase / Imine Reductase | Keto acids or aldehydes | One-pot Cascade Cyclization | High conversion, enantiomeric excess, and diastereomeric excess. | researchgate.net |
| Engineered Hydroxylases (P4H) | Carboxylated piperidines | Scalable Enzymatic C-H Oxidation | Introduces hydroxyl groups stereoselectively for further functionalization. | chemistryviews.org |
Sustainable and Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic routes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov
Solvent-Free Reactions and Alternative Reaction Media
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. Solvent-free, or solid-state, reactions offer a significant advantage by reducing waste and simplifying purification procedures. ajchem-a.comresearchgate.net For piperidine synthesis, multicomponent reactions can be performed under solvent-free conditions at room temperature to produce substituted piperidones. ajchem-a.com
When solvents are necessary, greener alternatives are sought. Water is an ideal green solvent due to its non-toxic and non-flammable nature. mdpi.com Hydrogenation of pyridines to piperidines can be effectively carried out in water, which can also help prevent the racemization of enantioenriched products during the reaction. nih.gov Other alternative media include polyethylene (B3416737) glycol (PEG) and bio-based solvents. mdpi.com Eucalyptol, a solvent derived from biomass, has been demonstrated as a recyclable and effective medium for the synthesis of nitrogen-containing heterocycles. mdpi.com
Use of Renewable Resources and Benign Reagents
Shifting from fossil fuel-based feedstocks to renewable resources is a cornerstone of sustainable chemistry. A notable advancement is the synthesis of piperidine from furfural (B47365), a platform chemical derived from lignocellulosic biomass. nih.gov Using a specific surface single-atom alloy catalyst (Ru₁CoNP/HAP), furfural can be converted to piperidine in high yield (up to 93%) through a one-pot cascade of amination, hydrogenation, and ring rearrangement under mild conditions. nih.gov This process provides a renewable pathway to a fundamental heterocyclic scaffold. nih.gov
Atom Economy and E-Factor Assessment of Synthetic Protocols
The principles of green chemistry are increasingly integral to the evaluation of synthetic routes, with atom economy and the Environmental Factor (E-Factor) being two key metrics. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor provides a broader measure of the waste generated per unit of product.
A common and plausible synthetic route to this compound involves a multi-step sequence starting from commercially available materials. A representative protocol is the addition of a 2-picolyl anion equivalent to a protected piperidin-4-one, followed by deprotection. For the purpose of this analysis, a three-step synthesis is considered:
N-Protection: Protection of piperidin-4-one with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com
Carbon-Carbon Bond Formation: Reaction of the resulting N-Boc-4-piperidone with 2-picolyllithium, generated in situ from 2-picoline and n-butyllithium. This type of organolithium addition to a ketone is a standard method for creating tertiary alcohols. masterorganicchemistry.commt.com
Deprotection: Removal of the Boc group under acidic conditions (e.g., using hydrochloric acid) to yield the final product. fishersci.co.uk
The atom economy for this sequence is inherently less than 100% due to the use of a protecting group, which is introduced and subsequently removed, generating by-products such as carbon dioxide and tert-butanol. acsgcipr.orgacsgcipr.org The organolithium step also contributes to a lower atom economy, with the lithium salts and butane (B89635) being waste products.
Below is a theoretical assessment of the atom economy and E-Factor for this synthetic protocol.
| Synthetic Step | Ideal Atom Economy (%) | Estimated E-Factor Range | Major Waste Contributors |
|---|---|---|---|
| 1. N-Boc Protection | ~70% | 5 - 15 | tert-Butanol, CO₂, solvent, work-up solvents |
| 2. Picolyllithium Addition | ~85% (based on ketone and picoline) | 10 - 50 | Butane, lithium salts, large volumes of anhydrous solvent (THF), quenching agents, extraction solvents |
| 3. N-Boc Deprotection | ~55% | 5 - 20 | Isobutylene, CO₂, acid neutralisation salts, solvents |
| Overall Process | <50% | 20 - 85+ | Solvents, protecting group fragments, inorganic salts |
This table presents estimated values based on typical laboratory procedures for analogous reactions. Actual values can vary significantly with scale and specific process conditions.
Flow Chemistry and Continuous Processing for Scalable Synthesis of the Compound
The adaptation of traditional batch syntheses to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. tue.nl The synthesis of this compound, particularly the steps involving highly reactive organolithium species and the deprotection step, is well-suited for a flow chemistry approach. nih.govtechniques-ingenieur.fr
A potential continuous flow process could telescope the key synthetic steps. The generation of 2-picolyllithium, a highly exothermic and air-sensitive reaction, can be performed safely and with precise temperature control in a microreactor. techniques-ingenieur.fr A stream of 2-picoline in an appropriate solvent would be mixed with a stream of n-butyllithium at a T-mixer, with the resulting organolithium species being immediately introduced into a second reactor to mix with a stream of N-Boc-4-piperidone. The superior heat and mass transfer in flow reactors minimizes the formation of side products and allows for rapid and controlled reactions. tue.nl
The use of flow chemistry for organometallic reactions has been shown to be a robust method for generating reagents on-demand, which is particularly beneficial for library synthesis and process development. rsc.orgrsc.org
Below is a summary of key parameters for a hypothetical flow chemistry synthesis of this compound.
| Parameter | Lithiation/Addition Step | Deprotection Step | Potential Advantages |
|---|---|---|---|
| Reactor Type | Microreactor or Packed-Bed Reactor | Heated Capillary or Packed-Bed Reactor | Enhanced safety, precise temperature control, improved mixing |
| Typical Residence Time | < 1 minute | 1 - 10 minutes | Increased throughput, reduced reaction volume |
| Temperature | -20°C to 0°C | 60°C to 120°C | Access to higher temperature regimes, faster reaction rates |
| Key Features | In-line generation and immediate consumption of organolithium reagent | Use of solid acid catalysts or in-line mixing with aqueous acid | Scalability, potential for automation and telescoping of steps |
Mechanistic Investigations of Reactions Involving 4 Pyridin 2 Yl Methyl Piperidin 4 Ol and Its Precursors
Reaction Pathway Elucidation for Critical Synthetic Steps
The synthesis of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol would likely involve the formation of the piperidine (B6355638) ring followed by the introduction of the pyridin-2-ylmethyl substituent at the nitrogen atom and the creation of the tertiary alcohol at the C4 position. A plausible synthetic route could start from a pre-formed piperidine-4-one derivative.
A key synthetic step would be the nucleophilic addition of a pyridin-2-ylmethyl organometallic reagent (e.g., a Grignard or organolithium reagent) to a protected piperidin-4-one. The general mechanism for such a reaction is well-established and proceeds through a nucleophilic attack on the carbonyl carbon.
Alternatively, the pyridin-2-ylmethyl group could be introduced via nucleophilic substitution on a suitable piperidine precursor.
Identification and Characterization of Reaction Intermediates
In the synthesis of piperidine derivatives, various intermediates can be identified and characterized. For instance, in reactions involving the formation of the piperidine ring itself through methods like the Dieckmann condensation or reductive amination of dicarbonyl compounds, intermediates such as enolates, imines, and enamines are common.
For the specific introduction of the pyridin-2-ylmethyl group, if proceeding through a Grignard reaction with a piperidin-4-one, the primary intermediate would be the magnesium alkoxide formed after the addition of the Grignard reagent to the carbonyl group. This intermediate is then protonated during aqueous workup to yield the final tertiary alcohol.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, would be crucial for the identification and characterization of any stable intermediates along the synthetic pathway.
Transition State Characterization and Energy Barrier Calculations
Detailed computational studies, such as Density Functional Theory (DFT) calculations, would be necessary to characterize the transition states and calculate the energy barriers for the key synthetic steps. For example, in a Grignard addition, the transition state would involve the coordination of the magnesium atom of the Grignard reagent to the carbonyl oxygen, followed by the nucleophilic attack of the pyridin-2-ylmethyl group on the carbonyl carbon.
Such calculations would provide valuable insights into the reaction's feasibility, stereoselectivity (if applicable), and potential side reactions. However, specific DFT studies on the synthesis of this compound are not readily found in the literature.
Kinetic and Thermodynamic Studies of Transformations Yielding or Consuming this compound
Kinetic studies would involve monitoring the reaction rate under various conditions (e.g., temperature, concentration of reactants, catalyst loading) to determine the rate law and activation parameters (activation energy, enthalpy, and entropy of activation). This data would help in optimizing reaction conditions for the synthesis.
Thermodynamic studies would focus on determining the equilibrium constant and the change in Gibbs free energy, enthalpy, and entropy for the reactions that form or consume this compound. This would indicate the position of the equilibrium and the spontaneity of the reaction under standard conditions. For many synthetic reactions leading to complex molecules, the equilibrium often lies far to the product side, making them thermodynamically favorable.
Currently, there is no specific kinetic or thermodynamic data available in the literature for the formation or consumption of this compound.
Elucidation of Catalytic Cycles when this compound Acts as a Ligand or Substrate
The structure of this compound, with its pyridine (B92270) nitrogen, piperidine nitrogen, and hydroxyl group, suggests its potential to act as a multidentate ligand for metal catalysts. The pyridine and piperidine nitrogens can coordinate to a metal center, and the hydroxyl group could also participate in coordination or act as a proton-responsive site.
If this compound were to be used as a ligand in a catalytic reaction, the elucidation of the catalytic cycle would involve identifying the active catalytic species, the coordination of the substrate(s) to the metal center, the key bond-forming or bond-breaking steps, and the regeneration of the catalyst. Techniques such as in-situ spectroscopy (NMR, IR) and computational modeling would be essential for such investigations.
Conversely, if this compound were a substrate in a catalytic reaction (e.g., oxidation of the alcohol, N-alkylation), the study would focus on how the catalyst facilitates this transformation.
As of now, there are no published reports detailing the use of this compound as a ligand or a substrate in a catalytic cycle, and therefore, no specific catalytic cycles have been elucidated.
Computational and Theoretical Chemistry Studies of 4 Pyridin 2 Yl Methyl Piperidin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in predicting the electronic properties and reactivity of molecules. For a compound like 4-[(Pyridin-2-yl)methyl]piperidin-4-ol, these methods can elucidate the distribution of electrons and identify regions susceptible to chemical reactions.
Density Functional Theory (DFT) Analysis of Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Calculations, typically employing a basis set such as B3LYP/6-311G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is anticipated to be localized primarily on the electron-rich pyridine (B92270) ring and the nitrogen atom of the piperidine (B6355638) ring. In contrast, the LUMO is expected to be distributed across the pyridine ring. This distribution implies that the pyridine moiety is the primary site for electrophilic attack, while the piperidine nitrogen acts as a key nucleophilic center.
Mulliken charge population analysis, another output of DFT calculations, can provide further insights into the charge distribution across the molecule. researchgate.net It is expected that the nitrogen and oxygen atoms will carry partial negative charges, while the hydrogen atoms of the hydroxyl and amine groups, as well as the carbon atoms adjacent to these heteroatoms, will exhibit partial positive charges. This charge distribution is fundamental to understanding the molecule's intermolecular interactions.
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | ~ -5.0 to -6.0 eV |
| LUMO Energy | ~ -1.5 to -2.5 eV |
| HOMO-LUMO Gap | ~ 3.0 to 4.0 eV |
Electrostatic Potential Surface and Molecular Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue denoting areas of electron deficiency (positive potential).
For this compound, the MEP surface would likely show the most negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, identifying these as the primary sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the protons on the piperidine nitrogen would be characterized by a positive potential (blue), making them susceptible to nucleophilic interaction.
Molecular reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. The predicted HOMO-LUMO gap suggests that this compound would be a moderately reactive molecule.
| Region/Descriptor | Predicted Characteristic |
|---|---|
| Pyridine Nitrogen | High Electron Density (Red) |
| Hydroxyl Oxygen | High Electron Density (Red) |
| Hydroxyl Hydrogen | Low Electron Density (Blue) |
| Chemical Hardness (η) | Moderate |
Conformational Analysis and Energy Landscape Mapping of this compound
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis provides insight into the various spatial arrangements a molecule can adopt and their relative energies.
Ring Puckering and Inversion Dynamics of the Piperidine Moiety
The piperidine ring is not planar and typically adopts a chair conformation, which is the most stable arrangement. nih.gov However, other conformations, such as the boat and twist-boat, are also possible, though they are generally higher in energy. nih.govnih.gov The specific conformation of the piperidine ring in this compound will be influenced by the substituents.
The hydroxyl group at the C4 position and the pyridin-2-ylmethyl group can exist in either an axial or equatorial position. The relative stability of these conformers is determined by steric and electronic interactions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. Therefore, the pyridin-2-ylmethyl group is likely to favor an equatorial orientation. The hydroxyl group's orientation will depend on a balance of steric factors and the potential for intramolecular interactions.
The piperidine ring can undergo a process of ring inversion, where one chair conformation converts to another. This process has an associated energy barrier that can be calculated computationally.
Torsional Barriers and Rotational Isomerism of the Pyridyl-Methyl Linkage
The linkage between the pyridine ring and the piperidine ring via a methylene (B1212753) bridge allows for rotation, leading to different rotational isomers (rotamers). The rotation around the C-C and C-N bonds of this linkage is not free and is hindered by torsional barriers. These barriers arise from steric clashes and electronic repulsions between adjacent groups.
Computational studies can map the potential energy surface as a function of the dihedral angles defining the orientation of the pyridyl group relative to the piperidine ring. This analysis would reveal the most stable rotamers and the energy required to interconvert between them. The presence of the nitrogen atom in the pyridine ring and its lone pair of electrons will significantly influence the rotational profile. Studies on related biphenyl (B1667301) systems have shown that intramolecular hydrogen bonding can have a counterintuitive effect on torsional barriers. nih.gov
Intramolecular Hydrogen Bonding and Non-Covalent Interactions
The structure of this compound contains both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the pyridine nitrogen and the piperidine nitrogen). This arrangement allows for the possibility of intramolecular hydrogen bonding.
An intramolecular hydrogen bond could form between the hydroxyl proton and the nitrogen atom of the pyridine ring. The formation of such a bond would significantly stabilize a particular conformation, influencing both the ring puckering of the piperidine moiety and the rotational isomerism of the pyridyl-methyl linkage. Quantum chemical calculations, particularly Natural Bond Orbital (NBO) analysis, can be used to identify and quantify the strength of these non-covalent interactions. The presence and strength of intramolecular hydrogen bonding are also dependent on the solvent environment.
Molecular Dynamics Simulations to Investigate Dynamic Behavior in Solution
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of molecules in a simulated environment, such as a solvent. For this compound, MD simulations can elucidate its conformational landscape, solvation dynamics, and intramolecular interactions in an aqueous solution.
Conformational Preferences and Flexibility:
The piperidine ring of this compound is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. However, the substituents on the piperidine ring—the hydroxyl group and the pyridin-2-ylmethyl group at the C4 position—can exist in either axial or equatorial positions. These different conformations can have distinct energetic stabilities and may interconvert in solution. MD simulations can track the populations of these conformers over time, providing insights into their relative stabilities and the energy barriers for their interconversion. The preference for an axial or equatorial conformation of the N-H bond in the piperidine ring is also a key dynamic feature that can be influenced by the solvent environment. wikipedia.org In polar solvents, the axial conformer may gain stability. wikipedia.org
Solvation and Hydrogen Bonding:
In an aqueous solution, the behavior of this compound is significantly influenced by its interactions with water molecules. The nitrogen atoms in both the piperidine and pyridine rings, as well as the hydroxyl group, can act as hydrogen bond acceptors and donors. MD simulations can reveal the structure and dynamics of the solvation shell around the molecule. By analyzing radial distribution functions, it is possible to quantify the average distances and coordination numbers of water molecules around specific functional groups. researchgate.net This provides a detailed picture of how the molecule is solvated and the extent of hydrogen bonding with the surrounding water, which in turn affects its solubility and conformational preferences.
A typical MD simulation protocol would involve placing a single molecule of this compound in a periodic box of water molecules. The system would then be subjected to energy minimization to remove any unfavorable contacts, followed by a period of equilibration at a specific temperature and pressure. Finally, a production run would be performed to generate trajectories for analysis. The analysis of these trajectories can provide data on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Advanced Structural Characterization
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are crucial for the structural elucidation and characterization of novel compounds like this compound.
NMR Chemical Shift Prediction:
The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, has been shown to provide accurate predictions of chemical shifts for nitrogen-containing heterocyclic compounds. bohrium.comresearchgate.net The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts are sensitive to the conformation of the molecule and the solvent environment. Therefore, it is common to perform calculations on different stable conformers and to use implicit solvation models to account for solvent effects. mdpi.com For this compound, distinct chemical shifts would be expected for the axial and equatorial conformers of the piperidine ring. A comparison of the predicted spectra with experimental data can help in assigning the observed signals and determining the predominant conformation in solution.
Below is a hypothetical table of predicted ¹³C NMR chemical shifts for the equatorial conformer of this compound, based on methodologies applied to similar N-benzylpiperidine derivatives. spectrabase.com
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| C2' (Pyridine) | 159.5 |
| C6' (Pyridine) | 149.0 |
| C4' (Pyridine) | 136.5 |
| C3' (Pyridine) | 123.0 |
| C5' (Pyridine) | 121.5 |
| C4 (Piperidine) | 70.0 |
| Methylene bridge | 60.5 |
| C2, C6 (Piperidine) | 50.0 |
| C3, C5 (Piperidine) | 35.0 |
Vibrational Frequency Prediction:
The vibrational spectrum of a molecule, typically measured using infrared (IR) and Raman spectroscopy, provides a fingerprint based on its molecular vibrations. DFT calculations can predict these vibrational frequencies and their corresponding intensities. nih.gov The analysis of the calculated vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the atoms. mdpi.com
For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the N-H stretch of the piperidine, C-H stretches of the aromatic and aliphatic parts, and the ring stretching modes of the pyridine and piperidine rings. researchgate.net Discrepancies between calculated and experimental frequencies, which often arise from the harmonic approximation used in the calculations, can be corrected using empirical scaling factors.
A table of predicted characteristic vibrational frequencies for this compound is presented below, based on data from similar structures. nih.govresearchgate.net
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | 3400-3500 |
| N-H Stretch | 3300-3400 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2800-3000 |
| Pyridine Ring Stretch | 1580-1610 |
| Piperidine Ring Deformation | 1440-1480 |
| C-O Stretch | 1050-1150 |
In Silico Design and Virtual Screening of Hypothetical Derivatives based on Theoretical Chemical Properties
The scaffold of this compound presents numerous opportunities for chemical modification to tune its properties for potential applications, for instance, as a kinase inhibitor. In silico design and virtual screening are powerful strategies to explore the vast chemical space of its derivatives in a time and cost-effective manner. nih.goved.ac.uk
Designing a Virtual Library:
The first step involves the creation of a virtual library of derivatives. This can be achieved by systematically modifying the core structure of this compound. Potential points of diversification include:
Substitution on the pyridine ring.
Modification of the hydroxyl group (e.g., etherification, esterification).
N-alkylation or N-acylation of the piperidine nitrogen.
Introduction of substituents at other positions on the piperidine ring.
Quantitative Structure-Activity Relationship (QSAR) Modeling:
Once a virtual library is generated, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of the designed derivatives. nih.gov This involves calculating a set of molecular descriptors for each compound in the library. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
| Descriptor Class | Examples |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Kappa Shape Indices |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies |
A training set of compounds with known activities would be used to build a statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) that correlates the descriptors with the activity. This model can then be used to predict the activity of the new, untested derivatives in the virtual library.
Virtual Screening and Docking:
For target-based drug design, virtual screening through molecular docking is a widely used technique. acs.orgresearchgate.net This involves docking each compound from the virtual library into the binding site of a specific biological target, such as a protein kinase. The docking algorithm predicts the binding pose and calculates a scoring function to estimate the binding affinity. Derivatives with high predicted binding affinities can then be prioritized for synthesis and experimental testing. The process can be enhanced by using an ensemble of protein structures to account for receptor flexibility. acs.org
By combining these computational approaches, researchers can intelligently navigate the chemical space around this compound, focusing synthetic efforts on derivatives with the highest probability of possessing the desired properties.
Derivatization Strategies and Functional Group Transformations of 4 Pyridin 2 Yl Methyl Piperidin 4 Ol
Chemical Modifications of the Hydroxyl Group
The tertiary alcohol at the C4-position of the piperidine (B6355638) ring is a key functional group for derivatization. Its reactivity is central to creating new analogs through esterification, etherification, and other functional group interconversions.
The tertiary hydroxyl group of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol can be converted into esters and ethers to modify the compound's lipophilicity and steric profile.
Esterification: The formation of esters from tertiary alcohols can be challenging due to steric hindrance and the potential for elimination reactions. However, specific reagents can facilitate this transformation. Acyl chlorides or acid anhydrides are commonly used in the presence of a base like pyridine (B92270) or triethylamine. For instance, the acylation of similar 4-hydroxy-piperidine derivatives has been successfully achieved. A patented process describes the conversion of a 4-hydroxy-piperidine derivative into the corresponding 4-propionyloxy compound by treatment with propionic acid anhydride (B1165640) and pyridine google.com. Another approach for the selective esterification of tertiary alcohols utilizes an acid anhydride with a reusable solid catalyst, such as indium or zinc halides, under mild conditions wipo.int. These methods suggest that the hydroxyl group of the title compound could be similarly acylated.
Etherification: Ether derivatives can be synthesized through nucleophilic substitution. The hydroxyl group can be deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This intermediate then reacts with an alkyl halide to yield the desired ether. This approach has been demonstrated in the etherification of related piperidin-4-ol structures. For example, 1-(benzofuran-2-ylmethyl)piperidin-4-ol has been etherified using various nitriles in the presence of sodium hydride and a catalytic amount of 15-crown-5 (B104581) nih.gov. A similar strategy could be applied to this compound.
Table 1: Representative Esterification and Etherification Reactions on Analogous Piperidin-4-ol Scaffolds This table presents data from reactions on similar molecules to illustrate potential synthetic pathways for the title compound.
| Starting Material | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| N-substituted 4-hydroxy-piperidine | Propionic acid anhydride, Pyridine | 4-Propionyloxy-piperidine derivative | google.com |
| Tertiary Alcohols | Acetic Anhydride, Indium(III) chloride | Tertiary Acetate Ester | wipo.int |
| 1-Benzyl-4-hydroxypiperidine | 4-Chlorobenzonitrile, NaH, 15-crown-5, Dioxane | 4-(4-cyanophenoxy)piperidine derivative (Ether) | nih.gov |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | 4,4′-Bis(chloromethyl)-1,1′-biphenyl, NaH, 15-crown-5 | Biphenyl (B1667301) ether derivative | nih.gov |
Functional group interconversion involving the C4-position primarily revolves around the relationship between the tertiary alcohol and its corresponding ketone, 1-(pyridin-2-ylmethyl)piperidin-4-one.
Oxidation: Direct oxidation of the tertiary alcohol in this compound to a ketone is not a feasible standard reaction, as it would require breaking a carbon-carbon bond.
Reduction: The interconversion is typically approached from the opposite direction. The corresponding ketone, 1-(pyridin-2-ylmethyl)piperidin-4-one, can be synthesized and subsequently reduced to form the title compound. The reduction of 4-piperidones to their corresponding 4-hydroxypiperidines is a common and efficient transformation. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose dtic.mil. This reductive pathway is a primary method for obtaining 4-hydroxypiperidine (B117109) scaffolds.
Functionalization of the Piperidine Nitrogen Atom
The secondary nitrogen atom within the piperidine ring is a versatile handle for introducing a wide array of functional groups, significantly diversifying the molecular scaffold.
N-Alkylation: The piperidine nitrogen can be readily alkylated via nucleophilic substitution with various alkyl halides. These reactions are typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) nih.govresearchgate.net. The choice of base and solvent can be optimized to achieve high yields. Reductive amination is another powerful method, where the secondary amine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a C-N bond.
N-Acylation: Acyl groups are easily introduced at the piperidine nitrogen by reaction with acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the acidic byproduct (HCl). N-acylation has been demonstrated in the synthesis of pharmaceutical intermediates, such as the reaction of a piperidine ester with propionyl chloride to yield the corresponding N-propionyl derivative researchgate.net.
Table 2: General Methods for N-Alkylation and N-Acylation of Piperidine Scaffolds This table presents general reaction conditions applicable to the title compound.
| Transformation | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, K₂CO₃, DMF, Room Temp. | N-Alkylpiperidine | researchgate.net |
| N-Alkylation | Aldehyde, Sodium triacetoxyborohydride, 1,2-Dichloroethane | N-Alkylpiperidine | nih.gov |
| N-Acylation | Acyl chloride, Triethylamine, Dichloromethane | N-Acylpiperidine | researchgate.net |
Quaternary Ammonium (B1175870) Salts: The piperidine nitrogen can be further alkylated to form a quaternary ammonium salt. This is typically achieved by reacting the parent secondary amine (or an N-alkylated derivative) with an excess of an alkylating agent, such as methyl iodide researchgate.netnih.gov. The resulting permanent positive charge on the nitrogen atom significantly alters the molecule's electronic properties and solubility. The quaternization of similar cyclic amines with methyl iodide is a well-established procedure googleapis.com.
N-Oxides: The piperidine nitrogen can be oxidized to an N-oxide. This transformation is generally accomplished using oxidizing agents like hydrogen peroxide or peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) organic-chemistry.org. The formation of a piperidine N-oxide introduces a polar functional group that can participate in hydrogen bonding and alter the molecule's interaction with biological systems.
Chemical Transformations at the Pyridine Moiety
The pyridine ring offers additional opportunities for functionalization, although its reactivity is distinct from that of a simple benzene (B151609) ring.
The reactivity of the pyridine ring is heavily influenced by the electron-withdrawing nature of the nitrogen atom. This makes the ring electron-deficient and generally resistant to electrophilic aromatic substitution, which, when forced, tends to occur at the C3 position gcwgandhinagar.comuoanbar.edu.iq. Conversely, the ring is more susceptible to nucleophilic attack, particularly at the C2 and C4 positions uoanbar.edu.iq.
A powerful strategy to modify the ring's reactivity involves the formation of a Pyridine N-oxide . The nitrogen of the pyridine ring can be readily oxidized using reagents like m-CPBA or a mixture of hydrogen peroxide and acetic acid wikipedia.orgorgsyn.org. The resulting N-oxide has several important consequences for reactivity:
It activates the ring towards electrophilic substitution. The N-oxide group is electron-donating through resonance, directing incoming electrophiles to the C2 and C4 positions wikipedia.orgscripps.edu.
Following electrophilic substitution, the N-oxide can be removed (deoxygenated) using reducing agents like triphenylphosphine (B44618) (PPh₃) or phosphorus trichloride (B1173362) (PCl₃), restoring the pyridine ring youtube.com. This two-step sequence is a common method for achieving substitutions that are otherwise difficult on the parent pyridine.
The N-oxide further activates the C2 and C4 positions towards nucleophilic attack scripps.edu.
This suite of reactions allows for extensive derivatization of the this compound core, enabling the systematic modification of its structure for various applications in chemical research.
Direct C-H Functionalization and Cross-Coupling Reactions on the Pyridine Ring
The pyridine ring of this compound is a prime target for the introduction of structural diversity through C-H functionalization and cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from the parent molecule.
Direct C-H Functionalization:
Palladium-catalyzed direct C-H functionalization has emerged as a powerful tool for the arylation and alkenylation of pyridine rings. organic-chemistry.orgnih.govrsc.org This approach avoids the pre-functionalization of the pyridine ring, offering a more atom-economical route to derivatized products. For the pyridine ring in this compound, the directing group, in this case, the nitrogen atom of the piperidine, can influence the regioselectivity of the C-H activation. However, in many instances, functionalization occurs at the positions ortho to the pyridine nitrogen (C3 and C5) due to the inherent electronic properties of the pyridine ring. The use of specific ligands and catalysts can modulate this regioselectivity.
Cross-Coupling Reactions:
Traditional cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, are widely employed for the functionalization of pyridines. rsc.orgnih.govnih.govpolyu.edu.hk These reactions typically require the pre-functionalization of the pyridine ring with a halide or triflate at a specific position. For instance, a halogenated derivative of this compound could be coupled with a variety of boronic acids, organostannanes, or terminal alkynes to introduce new aryl, heteroaryl, or alkynyl substituents. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivities in these transformations.
The following table illustrates representative examples of C-H functionalization and cross-coupling reactions on pyridine rings, which could be adapted for the derivatization of this compound.
| Reaction Type | Pyridine Substrate | Coupling Partner/Reagent | Catalyst/Conditions | Product | Reference |
| Direct C-H Arylation | N-(pyrimidin-2-yl)amine | Aryl halide | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃, DMA | 5-Aryl-N-(pyrimidin-2-yl)amine | organic-chemistry.org |
| Decarboxylative Cross-Coupling | 2-Picolinic acid | Aryl bromide | Pd(OAc)₂, Xantphos, Ag₂CO₃, NMP | 2-Arylpyridine | nih.gov |
| Suzuki-Miyaura Coupling | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 2-Phenylpyridine | rsc.org |
| Sonogashira Coupling | 2-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)pyridine | rsc.org |
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine System
The electronic nature of the pyridine ring in this compound governs its reactivity towards nucleophilic and electrophilic substitution reactions.
Nucleophilic Aromatic Substitution (SNA_r):
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. researchgate.netacs.orgnih.govnih.govmasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com The presence of the electron-withdrawing nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org For this compound, the C4 and C6 positions of the pyridine ring are activated towards nucleophilic substitution. To facilitate this, a good leaving group, such as a halide, is typically required at these positions. A wide range of nucleophiles, including alkoxides, amines, and thiols, can be employed to displace the leaving group.
Electrophilic Aromatic Substitution (SEA_r):
In contrast to nucleophilic substitution, electrophilic substitution on the pyridine ring is generally more challenging due to its electron-deficient nature. dtic.milwikipedia.orgmasterorganicchemistry.comfiveable.meyoutube.comkhanacademy.org The reaction typically requires harsh conditions and proceeds with lower yields compared to benzene. The nitrogen atom deactivates the ring towards electrophiles and directs incoming electrophiles to the C3 and C5 positions. masterorganicchemistry.com Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. To enhance the reactivity of the pyridine ring towards electrophiles, the N-oxide derivative can be prepared, as discussed in the next section.
The table below provides examples of nucleophilic and electrophilic substitution reactions on pyridine systems.
| Reaction Type | Pyridine Substrate | Reagent | Conditions | Product | Reference |
| Nucleophilic Substitution | 2-Chloropyridine | Sodium methoxide | Methanol, reflux | 2-Methoxypyridine | youtube.com |
| Chichibabin Reaction | Pyridine | Sodium amide | Toluene, reflux | 2-Aminopyridine | youtube.com |
| Electrophilic Nitration | Pyridine | KNO₃, H₂SO₄ | 300 °C | 3-Nitropyridine | masterorganicchemistry.com |
| Electrophilic Bromination | Pyridine | Br₂, Oleum | 130 °C | 3-Bromopyridine | masterorganicchemistry.com |
N-Oxidation and Quaternization of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring in this compound is a key site for functionalization through N-oxidation and quaternization.
N-Oxidation:
The oxidation of the pyridine nitrogen to form a pyridine-N-oxide is a valuable transformation that alters the electronic properties of the ring. organic-chemistry.orgscripps.eduarkat-usa.orgwikipedia.orgnih.gov The N-oxide group is a strong electron-donating group, which activates the C2 and C4 positions for both electrophilic and nucleophilic attack. wikipedia.org This modification allows for a broader range of substitution reactions that are not feasible on the parent pyridine. Furthermore, the N-oxide can be readily deoxygenated back to the pyridine, making it a useful directing group in synthesis. Common oxidizing agents for this transformation include peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. arkat-usa.org
Quaternization:
The pyridine nitrogen can be readily quaternized by reaction with alkyl halides to form pyridinium (B92312) salts. rsc.orgmasterorganicchemistry.comkhanacademy.org This process introduces a permanent positive charge on the nitrogen atom, which significantly enhances the electron-deficiency of the pyridine ring, making it highly susceptible to nucleophilic attack. The quaternization can also be a means to introduce a variety of alkyl or substituted alkyl groups onto the nitrogen atom, further diversifying the molecular structure.
The following table presents examples of N-oxidation and quaternization reactions.
| Reaction Type | Substrate | Reagent | Solvent | Product | Reference |
| N-Oxidation | Pyridine | m-CPBA | CH₂Cl₂ | Pyridine-N-oxide | arkat-usa.org |
| Quaternization | Poly(4-vinyl pyridine) | Methyl iodide | Methanol | Poly(N-methyl-4-vinylpyridinium iodide) | rsc.orgmasterorganicchemistry.comkhanacademy.org |
Strategic Modifications of the Methylene (B1212753) Bridge and Ring Systems for Structural Variation
Beyond the pyridine ring, the methylene bridge and the piperidine ring of this compound offer opportunities for structural modifications to create diverse analogues.
Modification of the Methylene Bridge:
The methylene bridge connecting the pyridine and piperidine rings can be a point of functionalization. For instance, oxidation of the methylene group could lead to a ketone, providing a handle for further reactions such as reductive amination or the introduction of various nucleophiles. Homologation of the methylene bridge by inserting additional carbon atoms can also be a strategy to modulate the distance and relative orientation of the two heterocyclic rings.
Modification of the Piperidine Ring:
The piperidine ring itself is a rich scaffold for derivatization. The tertiary alcohol at the C4 position can be a starting point for various transformations. For example, it can be dehydrated to form an alkene, which can then undergo a variety of addition reactions. The hydroxyl group can also be converted to a better leaving group, allowing for nucleophilic substitution to introduce a range of functional groups at the C4 position.
Furthermore, the piperidine ring can be incorporated into bridged systems to create more rigid and conformationally constrained analogues. nih.govnih.gov This can be achieved through intramolecular cyclization reactions, often starting from precursors with appropriate functional groups on the piperidine ring or its substituents. Such modifications are valuable for probing the conformational requirements of biological targets.
Design and Synthesis of Chemically Diverse Analogues for Structure-Reactivity Relationship Studies in Organic Reactions
The design and synthesis of a library of chemically diverse analogues of this compound are essential for conducting systematic structure-reactivity relationship (SRR) studies. By systematically varying the substituents and structural features of the molecule, one can gain insights into how these changes affect its reactivity in various organic transformations. nih.govmdpi.comresearchgate.netacs.org
For example, by introducing electron-donating or electron-withdrawing groups at different positions of the pyridine ring, one can study their influence on the rates and regioselectivity of electrophilic and nucleophilic substitution reactions. Similarly, modifying the steric bulk of the substituents on either the pyridine or piperidine ring can provide information about the steric demands of a particular reaction.
The synthesis of these analogues would employ the derivatization strategies discussed in the preceding sections. A diversity-oriented synthesis approach, where a common intermediate is elaborated into a wide range of final products, would be an efficient way to generate such a library. nih.gov The resulting compounds can then be subjected to a panel of organic reactions to quantitatively assess their reactivity, allowing for the development of predictive models for their chemical behavior.
Advanced Analytical Techniques for Characterization Beyond Basic Identification in Academic Research Contexts
X-ray Crystallography for Precise Absolute Configuration and Solid-State Conformation Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. Application of this technique to 4-[(Pyridin-2-yl)methyl]piperidin-4-ol would provide unambiguous information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
If a suitable single crystal of this compound were subjected to X-ray diffraction analysis, the resulting data would allow for the determination of its solid-state conformation. It is expected that the piperidine (B6355638) ring would adopt a stable chair conformation to minimize steric strain. This analysis would precisely define the orientation of the substituents: the hydroxyl group at the C4 position and the (pyridin-2-yl)methyl group also at the C4 position. The crystallographic data would confirm whether these substituents adopt axial or equatorial positions. Furthermore, the analysis would reveal the torsional angles between the piperidine and pyridine (B92270) rings, defining their relative orientation. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the piperidine and pyridine rings, would also be mapped, providing insight into the crystal packing arrangement.
Table 1: Hypothetical Crystallographic Data Parameters for this compound This table represents the type of data that would be obtained from an X-ray crystallography experiment.
| Parameter | Description | Expected Information for the Compound |
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Defines the basic shape and symmetry of the unit cell. |
| Space Group | The specific symmetry group of the crystal. | Provides detailed information on the symmetry operations within the cell. |
| Unit Cell Dimensions | a, b, c (lengths of the cell edges); α, β, γ (angles between the edges). | Defines the size and shape of the repeating unit of the crystal. |
| Z | The number of molecules per unit cell. | Indicates how many molecules are in the fundamental repeating block. |
| Bond Lengths (Å) | The distances between bonded atoms. | Would confirm C-C, C-N, C-O, N-H, and O-H bond lengths. |
| **Bond Angles (°) ** | The angles formed by three connected atoms. | Would define the geometry around each atom, such as the tetrahedral C4. |
| Torsion Angles (°) | The dihedral angles between four connected atoms. | Would precisely describe the chair conformation of the piperidine ring. |
| Hydrogen Bond Network | Donor-Acceptor distances and angles. | Would identify intermolecular O-H···N or N-H···N hydrogen bonds. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Intermolecular Interactions
While X-ray crystallography provides a static picture in the solid state, advanced NMR spectroscopy techniques are essential for understanding the structure, conformation, and dynamics of this compound in solution.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the piperidine ring (e.g., H2/H3, H5/H6) and within the pyridine ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It allows for the definitive assignment of each carbon atom in the molecule by linking it to its known proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between different parts of the molecule. For instance, it would show a correlation between the methylene (B1212753) protons of the (pyridin-2-yl)methyl group and carbons C4 of the piperidine ring and C2 of the pyridine ring, unequivocally confirming the linkage between the two heterocyclic systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is invaluable for determining the preferred conformation in solution. It could reveal spatial proximity between protons on the pyridine ring and specific protons on the piperidine ring, thereby defining the rotational orientation of the (pyridin-2-yl)methyl group relative to the piperidine chair.
Table 2: Expected Key 2D NMR Correlations for this compound
| 2D NMR Technique | Proton(s) | Correlated Atom(s) | Structural Information Provided |
| COSY | Piperidine H2/H6 | Piperidine H3/H5 | Confirms connectivity within the piperidine ring. |
| HSQC | Pyridine H3 | Pyridine C3 | Assigns the carbon signal for C3 of the pyridine ring. |
| HMBC | Methylene (-CH₂-) Protons | Piperidine C4, Pyridine C2 | Confirms the covalent link between the methylene bridge, piperidine, and pyridine rings. |
| NOESY | Methylene (-CH₂-) Protons | Piperidine H3/H5 | Reveals the spatial orientation of the pyridinylmethyl group relative to the piperidine ring. |
DOSY is an NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which are related to their effective molecular size and shape. A DOSY experiment on this compound would yield a single diffusion coefficient corresponding to the size of the individual molecule in a given solvent. If the compound were to form dimers or larger aggregates through intermolecular hydrogen bonding, multiple diffusion coefficients or an average value larger than expected for the monomer would be observed. This technique is therefore highly effective for studying self-association or the formation of supramolecular assemblies in solution.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Chiral Purity Evaluation
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively applicable to chiral molecules.
The parent structure of this compound is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, a sample of this compound would not exhibit an ECD or ORD signal. These techniques would become relevant only in the context of synthesizing and analyzing chiral derivatives of this core structure, for instance, through substitution on the piperidine or pyridine rings that breaks the molecular symmetry. In such a hypothetical case, ECD and ORD could be used to determine the enantiomeric excess (e.e.) and establish the absolute configuration of the resulting chiral molecule by comparing experimental spectra to those predicted by quantum chemical calculations.
Hyphenated Mass Spectrometry Techniques for Complex Reaction Mixture Analysis and Impurity Profiling
Hyphenated mass spectrometry, which couples a separation technique like gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS), is indispensable for analyzing complex mixtures and identifying trace-level impurities. chemijournal.com
For the analysis of a synthetic preparation of this compound, LC-MS would be the method of choice. The crude reaction mixture would be injected into an HPLC system, where the components (the desired product, unreacted starting materials, and by-products) are separated based on their polarity. As each component elutes from the chromatography column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a precise molecular weight for each separated component. This allows for the rapid identification of impurities, even those present in small quantities. Tandem mass spectrometry (MS/MS) can further be used to fragment the ions of an impurity, providing structural information that aids in its definitive identification. This impurity profiling is critical for optimizing reaction conditions and ensuring the purity of the final compound.
Table 3: Potential Impurities in the Synthesis of this compound and their Analysis by LC-MS
| Potential Impurity Name | Expected Molecular Formula | Expected [M+H]⁺ (m/z) | Rationale for Presence |
| Piperidin-4-ol | C₅H₁₁NO | 102.09 | Unreacted starting material. |
| 2-(Chloromethyl)pyridine (B1213738) | C₆H₆ClN | 128.02 | Unreacted starting material or alkylating agent. |
| Over-alkylation Product | C₁₈H₂₂N₂O | 299.18 | Reaction of the product's piperidine nitrogen with another equivalent of the alkylating agent. |
| Dehydration Product | C₁₂H₁₄N₂ | 187.12 | Loss of the hydroxyl group to form a double bond. |
4 Pyridin 2 Yl Methyl Piperidin 4 Ol As a Synthetic Building Block or Ligand in Advanced Chemical Systems
Utilization in Multi-Component Reaction Sequences for Constructing Molecular Complexity
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. These reactions are valued for their atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse molecules. Piperidine (B6355638) and pyridine (B92270) scaffolds are often synthesized using MCRs such as the Hantzsch pyridine synthesis or various imine-based reactions. However, no specific MCRs detailing the use of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol as a reactant have been documented in the accessible scientific literature.
Role as a Chiral or Achiral Ligand in Organometallic Catalysis and Asymmetric Transformations
The pyridine and piperidine nitrogen atoms, along with the hydroxyl group in the target molecule, suggest its potential as a ligand for metal coordination. Such ligands are crucial in organometallic catalysis, where they can influence the reactivity and selectivity of a metal center. In asymmetric catalysis, chiral ligands are used to induce enantioselectivity in the formation of a chiral product. While numerous pyridine- and piperidine-based ligands have been developed and successfully applied in a wide range of catalytic transformations, there is no specific research describing the synthesis of metal complexes with this compound or their application in catalysis.
Precursor for the Synthesis of Novel Complex Organic Scaffolds
The structure of this compound, with its multiple functional groups (a tertiary alcohol, a secondary amine, and a pyridine ring), theoretically allows for a variety of chemical transformations. It could potentially serve as a starting material for the synthesis of more complex molecules, including spirocyclic systems or other polyheterocyclic frameworks. Intramolecular reactions, for instance, could lead to the formation of new ring systems. Despite this potential, no published synthetic routes originating from this compound to produce novel complex organic scaffolds have been found.
Integration into Supramolecular Assemblies and Material Science Contexts (Purely Chemical Applications)
The pyridine moiety is a well-known building block in supramolecular chemistry, capable of forming hydrogen bonds and participating in metal coordination and π-π stacking interactions. These non-covalent interactions are used to construct large, ordered structures such as coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. While the general class of pyridine-alcohols has been explored in this context, there are no specific studies detailing the integration of this compound into such systems or its application in materials science from a purely chemical perspective.
Emerging Research Avenues and Future Outlook in the Fundamental Chemistry of 4 Pyridin 2 Yl Methyl Piperidin 4 Ol
Development of Highly Efficient and Selective Synthetic Routes
Future synthetic endeavors will likely move beyond traditional multi-step sequences towards more streamlined and efficient methodologies. High-throughput experimentation (HTE) platforms will be instrumental in rapidly screening catalysts, reagents, and reaction conditions to identify optimal synthetic pathways. chemrxiv.orgchemrxiv.org The integration of flow chemistry could offer advantages in terms of safety, scalability, and precise control over reaction parameters, particularly for energetic or fast reactions. researchgate.net A key challenge will be the development of catalytic systems that can tolerate the diverse functional groups present in the precursors and intermediates, thereby minimizing the need for protecting group manipulations.
| Synthetic Strategy | Key Transformation | Potential Advantages |
| Convergent Synthesis | Cross-coupling of a 2-methylpyridine (B31789) derivative with a 4-piperidone (B1582916) precursor. | Modularity, allowing for diverse analogs by varying each fragment. |
| Pyridine (B92270) Dearomatization | Partial reduction of a substituted pyridine followed by functionalization. researchgate.netacs.org | Access to complex 3D piperidine (B6355638) structures from flat aromatic precursors. researchgate.net |
| C-H Functionalization | Direct coupling of pyridine and piperidine feedstocks. | Atom economy, reduced synthetic steps. |
| High-Throughput Synthesis | Automated parallel synthesis of analogs. acs.orgnih.gov | Rapid generation of compound libraries for property screening. nih.gov |
Exploration of Unconventional Reactivity Patterns and Novel Transformations
The pyridine and piperidine moieties within 4-[(Pyridin-2-yl)methyl]piperidin-4-ol are ripe for the exploration of novel reactivity patterns, particularly through the lens of modern synthetic methods like photocatalysis and radical chemistry. These approaches can unlock new bond-forming strategies and functionalization pathways that are inaccessible through traditional ionic chemistry.
Photocatalysis and Radical Chemistry:
Visible-light photocatalysis has emerged as a powerful tool for the formation of radical intermediates under mild conditions. eurekalert.orgacs.org For this compound, this could enable:
Pyridine Ring Functionalization: The generation of pyridinyl radicals could facilitate novel C-C bond formations at positions distal to the nitrogen atom, offering reactivity patterns complementary to classical Minisci-type reactions. researchgate.net
Piperidine C-H Functionalization: Photoredox-catalyzed hydrogen atom transfer (HAT) could activate the C-H bonds alpha to the piperidine nitrogen, allowing for the introduction of aryl or alkyl groups with high diastereoselectivity. acs.orgnih.govchemrxiv.org This would be a powerful method for elaborating the piperidine core.
Novel Cyclization Cascades: The generation of a radical on the methyl bridge could initiate cascade reactions, leading to more complex fused or spirocyclic architectures.
Pyridine N-Oxide Chemistry:
The corresponding N-oxide of the pyridine ring would be a versatile intermediate. Single-electron oxidation of pyridine N-oxides can generate reactive N-oxy radicals, which can act as HAT catalysts or participate in cascade reactions to introduce new functional groups. nih.gov
| Transformation Type | Potential Application to the Scaffold | Expected Outcome |
| Photoredox C-H Arylation | Functionalization of the piperidine ring at the alpha-amino position. nih.gov | Introduction of (hetero)aryl substituents with stereocontrol. |
| Radical Minisci Reaction | C-H functionalization of the pyridine ring. wikipedia.org | Direct introduction of alkyl or acyl groups onto the pyridine ring. |
| N-Oxide Radical Cascade | Reaction of the pyridine N-oxide with alkynes. nih.gov | Formation of α-(2-pyridinyl) ketones or amides. |
| Enantioselective Radical C-H Cyanation | Remote C-H functionalization to form chiral piperidines. nih.gov | Access to enantioenriched derivatives. nih.gov |
Integration of Advanced Computational Modeling for Deeper Mechanistic and Design Insights
Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a pivotal role in understanding and predicting the behavior of this compound. These in silico methods can provide deep insights into reaction mechanisms, conformational preferences, and electronic properties, thereby guiding synthetic efforts and the design of new analogs with tailored characteristics.
Mechanistic Elucidation:
DFT calculations can be used to model transition states and reaction pathways for potential synthetic transformations. chemrxiv.org This can help in understanding the origins of selectivity, predicting the feasibility of novel reactions, and optimizing reaction conditions. For instance, computational studies could clarify the factors governing regioselectivity in electrophilic or radical substitution on the pyridine ring. researchgate.net
Property Prediction and Molecular Design:
Computational tools can predict a range of molecular properties, including nucleophilicity, electrophilicity, and conformational energies. ias.ac.inresearchgate.netsemanticscholar.org This is particularly valuable for understanding the reactivity of the pyridine nitrogen and the conformational behavior of the piperidine ring. By modeling the interactions of different conformers with potential biological targets, computational chemistry can guide the design of new derivatives with enhanced properties. Molecular dynamics simulations, for example, can provide insights into the dynamic behavior of the molecule and its interactions in a biological environment. nih.gov
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Modeling reaction transition states. chemrxiv.org | Understanding reaction mechanisms and predicting selectivity. chemrxiv.org |
| DFT | Calculating electronic properties (e.g., HOMO/LUMO energies). ias.ac.in | Predicting reactivity and site selectivity of the pyridine ring. researchgate.netias.ac.in |
| Molecular Dynamics (MD) | Simulating the conformational landscape and interactions. nih.gov | Understanding molecular flexibility and binding modes. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with chemical properties. | Guiding the design of analogs with desired properties. |
Applications in Chemoinformatics for Chemical Space Exploration
Chemoinformatics provides the tools to systematically explore the chemical space around the this compound scaffold. By generating virtual libraries of derivatives and calculating their physicochemical properties, it is possible to map out regions of chemical space with desirable characteristics, for example, in the context of fragment-based drug discovery. nih.govrsc.orgwhiterose.ac.uk
A key aspect of this exploration is the analysis of the three-dimensional shapes of the molecules. The inherent non-planar nature of the piperidine ring means that derivatives of this scaffold can populate areas of 3D chemical space that are not accessible to flat, aromatic molecules. nih.govrsc.org Chemoinformatic tools can quantify molecular shape and complexity, allowing for the design of libraries with high 3D diversity. This is particularly relevant as there is a growing interest in moving beyond "flatland" in medicinal chemistry to improve selectivity and develop novel intellectual property. rsc.org
Design and Synthesis of Compound Libraries for Fundamental Chemical Property Mapping
Building upon the insights from computational modeling and chemoinformatics, a significant future direction will be the design and synthesis of focused compound libraries based on the this compound core. These libraries will be invaluable for systematically mapping structure-property relationships and for discovering compounds with specific, desirable characteristics.
The design of these libraries will be guided by computational enumeration of virtual compounds and selection based on calculated properties to ensure diversity and coverage of relevant chemical space. acs.org The synthesis of these libraries will leverage modern high-throughput and automated synthesis platforms, potentially incorporating flow chemistry for rapid and efficient production. acs.orgnih.govnih.govresearchgate.net
The systematic variation of substituents at key positions—the pyridine ring, the piperidine nitrogen, and the piperidinol hydroxyl group—will allow for a detailed understanding of how structural modifications influence fundamental properties such as:
pKa: The basicity of the pyridine and piperidine nitrogens.
LogP/LogD: Lipophilicity and distribution behavior.
Solubility: Aqueous solubility is a critical parameter for many applications.
Conformational Preference: The orientation of the pyridine and hydroxyl groups relative to the piperidine chair.
By generating and analyzing these data sets, it will be possible to build predictive models that link molecular structure to chemical properties, accelerating the discovery of new molecules with tailored functions. The synthesis of such libraries, even on a small scale, will provide a wealth of information for fundamental chemical understanding and future applications. enamine.netacs.orgrsc.orgajchem-a.com
Q & A
Q. What are the common synthetic routes for 4-[(Pyridin-2-yl)methyl]piperidin-4-ol, and what reaction conditions optimize yield?
-
Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. A common route is the reaction of piperidin-4-ol with a pyridinylmethyl halide (e.g., 2-(bromomethyl)pyridine) in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile under reflux (60–80°C). Yields are optimized by controlling stoichiometry, reaction time (12–24 hours), and inert atmosphere . Alternative approaches include using deep eutectic solvents for greener synthesis, improving atom economy by 15–20% compared to traditional methods .
-
Key Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Higher solubility of intermediates |
| Temperature | 60–80°C | Balances reaction rate and side-product formation |
| Base | K₂CO₃ | Minimizes hydrolysis of reactants |
Q. How should researchers handle and characterize this compound to ensure safety and purity?
- Safety Protocols :
- Wear PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319) .
- Store at –20°C in airtight containers to prevent hygroscopic degradation .
- Purity Characterization :
- Use HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water, 0.1% TFA) to confirm >98% purity. Residual solvents (e.g., DMF) should be <0.1% via GC-MS .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Workflow :
Q. NMR :
- ¹H NMR (DMSO-d6): δ 8.5 (pyridine H), 3.8–4.1 (piperidine CH₂), 2.5–3.0 (N–CH₂–pyridine).
- ¹³C NMR confirms the hydroxyl-bearing quaternary carbon at δ 70–75 ppm .
Q. FT-IR :
- O–H stretch at 3200–3400 cm⁻¹, C–N at 1250 cm⁻¹ .
Q. Mass Spectrometry :
- ESI-MS m/z: 205.1 [M+H]⁺ .
Advanced Research Questions
Q. How does the substitution pattern on the piperidine ring influence the biological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) : Modifying the hydroxyl group or pyridinylmethyl moiety alters target affinity. For example:
| Derivative | Structural Change | Biological Impact |
|---|---|---|
| 4-(3-Methylphenyl)piperidin-4-ol | –OH replaced with –CH₃ | 50% reduction in DAT inhibition |
| 4-[(Pyridin-4-yl)methyl]piperidin-4-ol | Pyridine isomer shift | Loss of antiviral activity (IC₅₀ > 100 μM vs. 25 μM for original) |
- The hydroxyl group is critical for hydrogen bonding with enzyme active sites (e.g., HIV-1 integrase), as shown in docking studies .
Q. What methodological approaches resolve contradictions in reported biological activities across studies?
- Analytical Strategies :
- Dose-Response Curves : Use standardized assays (e.g., fluorescence polarization for enzyme inhibition) to compare IC₅₀ values under uniform pH (7.4) and temperature (37°C) .
- Metabolite Screening : LC-MS/MS to identify oxidative metabolites (e.g., ketone derivatives) that may confound activity readings .
- Case Study : Discrepancies in neuroprotective effects (EC₅₀ 10 μM vs. 50 μM) were resolved by controlling cellular glutathione levels, which modulate redox-dependent activity .
Q. What advanced strategies can be employed to study the compound's interaction with biological targets like enzymes or receptors?
- Techniques :
Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to dopamine receptors (e.g., Kd = 120 nM) .
Cryo-EM : Resolves conformational changes in viral glycoproteins (e.g., HIV-1 gp120) upon compound binding .
Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH = –15 kcal/mol) during ligand-receptor interactions .
- Data Integration : Combine computational (MD simulations) and experimental (mutagenesis) data to map binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
